Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(4,5)8-14/h9H,6-8,13H2,1-5H3 |
InChI Key |
GPEXMBVKGZKWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1CN)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization of linear precursors. A common approach involves Strecker amino acid derivatives or Gabriel synthesis to establish the nitrogen-containing ring. For example, cyclization of 4-(cyanomethyl)-3,3-dimethylpyrrolidin-2-one under acidic conditions yields the pyrrolidine skeleton, which is subsequently functionalized. Alternative routes employ Mitsunobu reactions or ring-closing metathesis (RCM) with Grubbs catalysts for stereocontrolled ring formation.
Key Reaction Conditions
- Cyclization Catalyst : p-Toluenesulfonic acid (pTSA) in toluene at 110°C.
- Reaction Time : 12–24 hours under reflux.
- Yield : 65–78% after silica gel chromatography.
Introduction of the Aminomethyl Group
The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution . In a representative protocol, 4-formyl-3,3-dimethylpyrrolidine is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 85% conversion to the primary amine. Alternatively, Buchwald-Hartwig amination with methylamine and Pd(OAc)₂/Xantphos catalysts enables C–N bond formation under milder conditions.
Optimization Insights
- Reducing Agents : NaBH₃CN outperforms NaBH₄ in selectivity, minimizing over-reduction.
- Solvent Systems : Methanol or THF enhances nucleophilicity compared to DCM.
Boc Protection Strategy
Esterification with tert-butyl chloroformate [(Boc)₂O] in the presence of triethylamine (Et₃N) installs the Boc group at the pyrrolidine nitrogen. This step is critical for preventing undesired side reactions during subsequent synthetic steps.
Reaction Parameters
- Molar Ratio : 1.2 equivalents of (Boc)₂O relative to the amine.
- Temperature : 0°C to room temperature to avoid exothermic decomposition.
- Workup : Aqueous NaHCO₃ wash followed by extraction with ethyl acetate.
Industrial Production and Scalability
Continuous Flow Microreactor Systems
Industrial-scale synthesis leverages flow chemistry to enhance efficiency. A patented protocol describes a two-step continuous process:
- Ring Formation : A microreactor charged with pTSA and precursor achieves 92% conversion at 120°C with a residence time of 15 minutes.
- Boc Protection : Sequential flow esterification with (Boc)₂O yields 89% pure product without intermediate purification.
Advantages Over Batch Processing
Green Chemistry Innovations
Recent advancements emphasize solvent-free conditions and recyclable catalysts. For instance, ball-milling the pyrrolidine precursor with (Boc)₂O and MgO as a solid base achieves 94% yield in 2 hours, eliminating organic solvent use.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Selectivity
A kinetic study comparing Boc protection at 0°C vs. 25°C revealed stark differences:
| Temperature (°C) | Yield (%) | Impurity Profile |
|---|---|---|
| 0 | 88 | <2% tert-butyl carbamate byproducts |
| 25 | 76 | 12% overprotection isomers |
Lower temperatures favor mono-Boc protection, critical for preserving the aminomethyl group’s reactivity.
Catalytic Effects in Reductive Amination
Screening of transition metal catalysts identified ZnCl₂ as optimal for accelerating imine formation:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 62 |
| ZnCl₂ | 8 | 88 |
| FeCl₃ | 12 | 75 |
Zn²⁺ coordinates the imine intermediate, lowering the activation energy for hydride transfer.
Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Enantiomeric excess (ee) is determined via HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The target compound exhibits >99% ee when synthesized from L-proline derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound with a structure that includes a pyrrolidine ring, an aminomethyl group, and a tert-butyl ester group. It has various applications in chemistry, biology, and medicine.
Scientific Research Applications
This compound's applications include:
- Chemistry It serves as a building block in organic synthesis for constructing complex molecules.
- Biology It is used as a linker in developing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
- Medicine/Industry It is used in producing various chemical intermediates and specialty chemicals.
Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate (TBAM) is of interest in medicinal chemistry because of its structural features and potential biological activities. TBAM's biological activity is attributed to its ability to interact with molecular targets, including enzymes and receptors. The pyrrolidine ring helps in binding to active sites, while the aminomethyl group interacts with nucleophiles or electrophiles in biological systems. The tert-butyl ester group enhances metabolic stability, potentially prolonging the compound's action within the body.
TBAM exhibits inhibitory effects on cholinesterases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study showed TBAM with an IC50 value of approximately 0.75 µM for AChE and 0.084 µM for BChE, demonstrating a preference for BChE inhibition. This selectivity is important for creating treatments for neurodegenerative diseases like Alzheimer's.
TBAM also possesses antioxidant properties and can effectively scavenge free radicals, suggesting its potential role in neuroprotection against oxidative stress. A study of TBAM's neuroprotective effects in a scopolamine-induced memory deficit model in mice showed the compound improved cognitive function and exhibited safety profiles comparable to established treatments, suggesting TBAM could serve as a multifunctional agent in Alzheimer's disease therapy.
Structure-Activity Relationship (SAR)
Modifications to the pyrrolidine ring or the side chains can change its biological activity. Compounds with increased steric hindrance showed enhanced selectivity towards BChE over AChE, highlighting the importance of structural nuances in drug design.
| Study | Model | Result |
|---|---|---|
| Neuroprotection | Scopolamine-induced memory deficit model | Improved cognitive function; safety comparable to established treatments |
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine/Cyclopentane Carboxylates
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Research Findings and Limitations
- Biological Activity: No direct biological data for the target compound were found in the provided evidence.
- SHELX Refinement : Structural characterization of such compounds often relies on tools like SHELXL for crystallographic refinement, ensuring accurate stereochemical assignments .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(aminomethyl)-3,3-dimethylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach, leveraging nucleophilic substitution or coupling reactions. For example:
- Key Step : Activation of the pyrrolidine ring using tert-butyloxycarbonyl (Boc) protection, followed by aminomethylation at the 4-position. A similar route for a pyrrolidine derivative used dichloromethane as a solvent, DMAP (4-dimethylaminopyridine) as a catalyst, and triethylamine as a base at 0–20°C to achieve moderate yields (42–69%) .
- Critical Factors : Temperature control (e.g., 0°C to prevent side reactions), stoichiometric ratios of reagents, and Boc-group stability under acidic/basic conditions. Purification via column chromatography or recrystallization is essential to isolate the product .
Q. How can researchers effectively purify and characterize this compound?
Methodological Answer:
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization :
- NMR Spectroscopy : H and C NMR to confirm the pyrrolidine backbone, Boc-protection, and aminomethyl group. P NMR (if phosphorylated derivatives are synthesized) can resolve rotamers .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., calculated m/z for : 214.30 g/mol) .
- X-ray Crystallography : For absolute configuration determination, SHELX programs are widely used for structure refinement .
Q. What analytical techniques are critical for distinguishing this compound from structural analogs?
Methodological Answer:
- Comparative NMR Analysis : Focus on chemical shifts for the 3,3-dimethyl groups (δ ~1.0–1.5 ppm for CH) and the 4-aminomethyl moiety (δ ~2.5–3.5 ppm for CHNH).
- Chromatographic Retention Times : HPLC or GC-MS with a C18 column can differentiate it from piperidine or oxetane analogs .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in downstream applications?
Methodological Answer:
- Steric Effects : The 3,3-dimethyl groups create steric hindrance, directing electrophilic attacks to the less hindered 4-aminomethyl site. For example, nucleophilic substitution reactions favor this position .
- Stereoselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) or enantiopure starting materials may be required to control stereochemistry, as seen in similar piperidine derivatives .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolves dynamic rotational isomers by freezing conformers at low temperatures (e.g., -40°C) .
- 2D NMR Techniques : COSY and HSQC experiments clarify coupling between protons and carbons, especially for overlapping signals in the pyrrolidine ring .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Batch Process Optimization : Ensure consistent cooling and stirring rates to prevent racemization. A scaled-up synthesis of a related compound used anhydrous solvents and inert atmospheres to preserve Boc-group integrity .
- Crystallization Monitoring : Use in-situ Raman spectroscopy to track polymorph formation during recrystallization .
Q. How is this compound utilized as an intermediate in drug discovery?
Methodological Answer:
- Pharmaceutical Applications : Serves as a precursor for kinase inhibitors or receptor ligands. For example, tert-butyl piperidine derivatives are key intermediates in antiviral agents, where the aminomethyl group undergoes Suzuki coupling with aryl halides .
- Mechanistic Studies : The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane) to generate free amines for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
